Octyl Beta-D-Galactopyranoside

Overview

Description

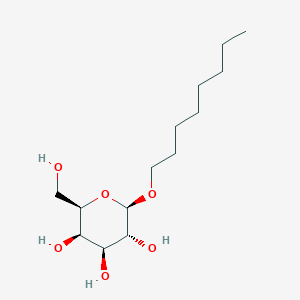

Octyl beta-D-galactopyranoside: is a non-ionic surfactant widely used in biochemical and biotechnological applications. It is particularly known for its ability to solubilize membrane proteins without denaturing them, making it a valuable tool in protein research .

Scientific Research Applications

Chemistry: Octyl beta-D-galactopyranoside is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products .

Biology: In biological research, it is employed to solubilize and stabilize membrane proteins, facilitating their study and characterization. It is also used in the preparation of liposomes and other lipid-based delivery systems .

Medicine: The compound is used in drug delivery systems to improve the bioavailability and stability of therapeutic agents. It is also investigated for its potential in enhancing the efficacy of vaccines and other biologics .

Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. Its non-toxic and biodegradable nature makes it an attractive alternative to conventional surfactants .

Mechanism of Action

Target of Action

Octyl Beta-D-Galactopyranoside primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for maintaining water homeostasis in cells.

Mode of Action

It is known that this compound is a non-ionic detergent , which can interact with membrane proteins, potentially altering their structure and function.

Result of Action

This compound has been found to completely inhibit cavitation-induced cell lysis in vitro . This suggests that it may have protective effects on cell membranes, potentially by stabilizing them or altering their permeability.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its ability to inhibit cavitation-induced cell lysis was observed under specific conditions of ultrasonic exposure

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Octyl Beta-D-Galactopyranoside interacts with various biomolecules in biochemical reactions. For instance, it has been found to modify thermodynamic parameters of membranes when combined with cholesterol . This interaction influences the phase transition temperature, enthalpy change, and cooperativity of the membranes .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by modifying the properties of lipid-based systems . It has been documented that the capabilities of lipid-based systems improve when they combine with polymers, proteins, and sugars .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, it can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer . This interaction leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates good stability. For example, lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Transport and Distribution

This compound is involved in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and this compound . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl beta-D-galactopyranoside can be synthesized using the trichloroacetimidate method. This involves the reaction of D-galactose with octanol in the presence of trichloroacetonitrile and a Lewis acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Octyl beta-D-galactopyranoside primarily undergoes substitution reactions due to the presence of hydroxyl groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .

Comparison with Similar Compounds

Octyl beta-D-glucopyranoside: Similar in structure but differs in the orientation of the hydroxyl group at the C4 position.

Nonyl beta-D-galactopyranoside: Has a longer alkyl chain, resulting in different solubility and surfactant properties.

Decyl beta-D-galactopyranoside: Even longer alkyl chain, leading to further variations in physical and chemical properties.

Uniqueness: Octyl beta-D-galactopyranoside is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. This balance is not as well achieved in other similar compounds, which may have either too strong hydrophobic interactions or insufficient solubilizing power .

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-MBJXGIAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40427-75-6 | |

| Record name | N-Octyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3342933.png)